molecular formula C18H17NO5S B8235762 4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid

4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid

Cat. No.: B8235762
M. Wt: 359.4 g/mol
InChI Key: NWJCQLOHSVQMMA-UHFFFAOYSA-N
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Description

4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid is a complex organic compound with the molecular formula C18H17NO5S and a molecular weight of 359.396 g/mol This compound features a benzoic acid moiety linked to an indole derivative, which is further substituted with dimethyl and sulfo groups

Preparation Methods

The synthesis of 4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfo group enhances its solubility and reactivity, while the indole moiety allows it to interact with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2,3-dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-11-18(2,10-12-3-5-13(6-4-12)17(20)21)15-9-14(25(22,23)24)7-8-16(15)19-11/h3-9H,10H2,1-2H3,(H,20,21)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJCQLOHSVQMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)CC3=CC=C(C=C3)C(=O)O)C=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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